Molybdenum diselenide
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(selanylidene)molybdenum | |
|---|---|---|
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InChI |
InChI=1S/Mo.2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZQNGIEIYAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Mo]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoSe2 | |
| Record name | molybdenum(IV) selenide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065234 | |
| Record name | Molybdenum selenide (MoSe2) | |
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Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark grey odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum diselenide | |
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CAS No. |
12058-18-3 | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | CAS Common Chemistry | |
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| Record name | Molybdenum selenide (MoSe2) | |
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| Record name | Molybdenum selenide (MoSe2) | |
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| Record name | Molybdenum selenide (MoSe2) | |
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| Record name | Molybdenum diselenide | |
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Synthesis Methodologies for Molybdenum Diselenide
Physical Vapor Deposition Techniques for Molybdenum Diselenide
Physical vapor deposition (PVD) techniques are a class of vacuum deposition methods used to produce thin films and coatings. These processes involve the condensation of a vaporized form of the desired material onto a substrate surface. PVD is widely utilized for the synthesis of high-quality, crystalline MoSe2 films with controlled thickness and morphology.
Chemical Vapor Deposition (CVD) Approaches for this compound Thin Films
Chemical Vapor Deposition (CVD) is a versatile technique for synthesizing large-area, highly crystalline MoSe2 thin films. researchgate.nettandfonline.com In a typical atmospheric pressure CVD process, solid precursors such as molybdenum trioxide (MoO3) and selenium (Se) are vaporized at elevated temperatures. researchgate.net These vaporized precursors are then transported by a carrier gas to a heated substrate, where they react and deposit a thin film of MoSe2. researchgate.net
The morphology and crystallinity of the resulting MoSe2 film are highly dependent on various growth parameters. researchgate.net Factors such as the temperature of the substrate, the flow rate of the carrier gas, and the distance between the precursors and the substrate can be tuned to control the shape of the synthesized MoSe2, yielding structures from 2D triangles and hexagons to 3D pyramids and vertically aligned sheets. researchgate.net For instance, the use of a seed promoter like tetrapotassium perylene-3,4,9,10-tetracarboxylate (PTAS) has been shown to influence the morphology of the grown MoSe2. researchgate.net The stoichiometry of the resulting films can be confirmed using techniques like X-ray photoelectron spectroscopy (XPS), which shows characteristic binding energies for Mo 3d and Se 3d orbitals. researchgate.net
| Parameter | Typical Value/Condition | Resulting MoSe2 Characteristics |
| Precursors | Molybdenum Trioxide (MoO3), Selenium (Se) | Formation of MoSe2 thin film |
| Substrate | Silicon with native oxide layer, Sapphire, Quartz | Growth of monolayer or few-layer films |
| Growth Temperature | ~750°C | Crystalline film formation |
| Seed Promoter | Tetrapotassium perylene-3,4,9,10-tetracarboxylate (PTAS) | Tailored morphology (triangles, hexagons, pyramids) |
| Carrier Gas | Argon, Nitrogen | Transport of vaporized precursors |
Molecular Beam Epitaxy (MBE) Growth of this compound
Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that offers precise control over film thickness, composition, and interface abruptness at the atomic level. iau.ir This method is conducted in an ultra-high vacuum environment, where elemental sources of molybdenum and selenium are heated to produce molecular beams. These beams impinge upon a heated crystalline substrate, leading to the epitaxial growth of a MoSe2 film. iau.irrsc.org
MBE has been successfully employed to grow highly crystalline, continuous MoSe2 films on various substrates, including hexagonal boron nitride (hBN) and graphite. iau.irsaip.org.za The choice of substrate can influence the orientation and quality of the grown film. For example, growth on hBN at an optimal temperature of 500°C results in highly oriented grains that coalesce to form a continuous film with predominantly mirror twin boundaries. saip.org.zaarabjchem.org The quality of MBE-grown MoSe2 can be assessed by its electrical properties, with reported electron mobility values of approximately 15 cm²/(V·s) for films grown on hBN. saip.org.zaarabjchem.org
| Parameter | Typical Value/Condition | Resulting MoSe2 Characteristics |
| Precursors | Elemental Molybdenum, Elemental Selenium | High-purity film growth |
| Substrate | Hexagonal Boron Nitride (hBN), Graphite, Sapphire, CaF2 | Epitaxial, highly crystalline films |
| Growth Temperature | ~500°C | Oriented grain growth, continuous films |
| Environment | Ultra-high vacuum | Minimization of contaminants |
| Characterization | Scanning Transmission Electron Microscopy (STEM) | Observation of atomic structure and grain boundaries |
Direct Vapor Transport (DVT) Synthesis of this compound Crystals
Direct Vapor Transport (DVT) is a crystal growth technique used to synthesize high-quality single crystals of MoSe2. researchgate.net In this method, a sealed and evacuated ampoule containing the constituent elements, molybdenum and selenium, is placed in a dual-zone horizontal furnace. researchgate.netrsc.org A temperature gradient is established between the source zone and the growth zone. The precursor materials are vaporized at the hotter source zone and transported to the cooler growth zone, where they sublime and form single crystals. researchgate.net
The DVT method has been shown to be successful in producing grey, shiny, irregular-shaped platelets of MoSe2 crystals. researchgate.net The optimal growth conditions, including the temperatures of the source and growth zones and the duration of transport, are critical for obtaining crystals of good size and quality. researchgate.net For example, successful growth has been reported with a source zone temperature of 1060 K and a growth zone temperature of 1030 K over a period of 96 hours. researchgate.net This technique is noted for producing crystals with high carrier mobility. researchgate.netrsc.org
| Parameter | Typical Value/Condition | Resulting MoSe2 Characteristics |
| Precursors | High-purity Molybdenum, High-purity Selenium | Formation of single crystals |
| Apparatus | Dual-zone horizontal furnace, Sealed quartz ampoule | Controlled vapor transport |
| Source Zone Temperature | ~1060 K | Vaporization of precursors |
| Growth Zone Temperature | ~1030 K | Sublimation and crystal growth |
| Growth Duration | ~96 hours | Formation of well-defined crystals |
Solution-Based Synthesis Approaches for this compound
Solution-based synthesis methods offer a scalable and cost-effective alternative to vapor-phase techniques for producing MoSe2 nanostructures. These wet-chemical routes allow for control over the morphology and size of the resulting nanomaterials by adjusting reaction parameters such as temperature, time, and precursor concentrations.
Solvothermal and Hydrothermal Methods for this compound Nanostructures
Solvothermal and hydrothermal syntheses are widely used methods for preparing a variety of MoSe2 nanostructures, including nanoflowers and nanosheets. researchgate.netaip.org These processes involve a chemical reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where the solvent is brought to a temperature above its boiling point. researchgate.netarabjchem.org When water is used as the solvent, the method is termed hydrothermal. researchgate.netiau.ir
In a typical hydrothermal synthesis of MoSe2 nanoflowers, precursors such as sodium molybdate (B1676688) (Na2MoO4) and selenium powder are dissolved in a solvent like deionized water or dimethylformamide (DMF). researchgate.netarabjchem.org A reducing agent, such as sodium borohydride (B1222165) (NaBH4) or hydrazine (B178648) hydrate, is often added to facilitate the reaction. researchgate.netrsc.org The mixture is then heated in an autoclave at temperatures ranging from 180°C to 210°C for a duration of 24 to 48 hours. arabjchem.orgresearchgate.net The resulting morphology, such as nanoflowers composed of nanosheets, can be controlled by the choice of molybdenum precursor (e.g., sodium molybdate, ammonium (B1175870) molybdate, or molybdenum trioxide). researchgate.netresearchgate.net
| Parameter | Typical Value/Condition | Resulting MoSe2 Characteristics |
| Precursors | Sodium Molybdate (Na2MoO4), Selenium Powder (Se) | Formation of MoSe2 nanostructures |
| Solvent | Deionized Water, Dimethylformamide (DMF) | Reaction medium for synthesis |
| Reducing Agent | Sodium Borohydride (NaBH4), Hydrazine Hydrate | Facilitates the reduction of precursors |
| Reaction Temperature | 150°C - 210°C | Crystalline nanostructure formation |
| Reaction Time | 24 - 48 hours | Growth of nanoflowers and nanosheets |
Colloidal Synthesis of this compound Nanomaterials
Colloidal synthesis is a wet-chemical technique that allows for the production of MoSe2 nanomaterials with controlled size and morphology in high yields. nih.gov This method involves the reaction of molecular precursors in a high-boiling point organic solvent in the presence of stabilizing ligands. rsc.org
A common approach involves the use of molybdenum hexacarbonyl (Mo(CO)6) or molybdic acid (H2MoO4) as the molybdenum precursor and selenium powder or dibenzyl diselenide as the selenium source. rsc.orgnih.gov The reaction is typically carried out in a solvent mixture containing oleylamine (B85491) (OAm) and oleic acid (OA), which also act as surfactants to control the growth and prevent aggregation of the nanoparticles. rsc.org The ratio of these surfactants can influence the final morphology of the MoSe2 nanostructures, leading to the formation of nanosheets or nanoflowers. rsc.orgnih.gov For instance, the use of Mo(CO)6 tends to produce wrinkled few-layer nanosheets, while H2MoO4 can result in the formation of nanoflowers. nih.gov
| Parameter | Typical Value/Condition | Resulting MoSe2 Characteristics |
| Molybdenum Precursor | Molybdenum Hexacarbonyl (Mo(CO)6), Molybdic Acid (H2MoO4) | Controls the morphology of the nanomaterial |
| Selenium Precursor | Selenium Powder, Dibenzyl Diselenide | Source of selenium for the reaction |
| Solvent/Surfactant | Oleylamine (OAm), Oleic Acid (OA), 1-Octadecene (ODE) | Controls size, morphology, and prevents aggregation |
| Reaction Temperature | Mild conditions (specific temperature varies) | Formation of nanosheets or nanoflowers |
| Resulting Morphology | Nanosheets, Nanoflowers | Dependent on precursor and surfactant ratio |
Sonochemical Fabrication of this compound
Sonochemical synthesis is a method that utilizes high-intensity ultrasound to induce chemical reactions and form nanostructured materials. In the case of this compound (MoSe₂), this technique offers a facile route to produce nanosheets and nanoparticles. rsc.orgresearchgate.net The fundamental principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of the desired material.
A typical sonochemical process for MoSe₂ involves the reaction of molybdenum and selenium precursors in a suitable solvent under ultrasonic irradiation. researchgate.netresearchgate.net For instance, nanocrystalline MoSe₂ has been successfully synthesized through a sonochemical reaction between Molybdenum Hexacarbonyl (Mo(CO)₆) and elemental Selenium (Se) powder in decalin at low temperatures (273 K) under a nitrogen atmosphere. researchgate.netresearchgate.net Initially, the product is often amorphous. However, subsequent annealing at temperatures around 330°C can yield nanocrystalline MoSe₂ with particle sizes ranging from 15 to 60 nm. researchgate.net
The duration and power of the sonication are critical parameters that influence the characteristics of the final product. rsc.org For example, MoSe₂ nanosheets have been prepared by optimizing the sonication time (e.g., 15, 30, and 45 minutes) at a constant power (e.g., 500 W). rsc.org This method is valued for its simplicity and effectiveness in creating nanosheets with a high density of electrochemically active edge sites. rsc.org Furthermore, ultrasound-assisted synthesis has been employed to create doped MoSe₂ nanosheets, such as ytterbium-doped MoSe₂ (YbMoSe₂), demonstrating the versatility of this technique. nih.gov
| Precursors | Solvent/Medium | Key Process Parameters | Resulting Material | Reference |
|---|---|---|---|---|
| Molybdenum Hexacarbonyl (Mo(CO)₆), Selenium (Se) | Decalin | Ultrasonic horn (80 W cm⁻² at 20 kHz), Nitrogen atmosphere, Annealing at 330°C | Nanocrystalline MoSe₂ (15-60 nm) | researchgate.net |
| Bulk MoSe₂ | Not specified | Sonication for 15, 30, or 45 min at 500 W | Exfoliated MoSe₂ nanosheets | rsc.org |
| Not specified | Not specified | Simple ultrasonic method | Ytterbium-doped MoSe₂ nanosheets | nih.gov |
Electrochemical Deposition of this compound Films (e.g., Pulsed Electrodeposition)
Electrochemical deposition is a versatile and cost-effective technique for producing thin films of semiconductor materials, including this compound. researchgate.netresearchgate.net Among various electrochemical methods, pulsed electrodeposition has emerged as an effective approach for creating uniform, adherent, and high-quality MoSe₂ films. cecri.res.incsircentral.netosti.gov This method involves the application of current or potential in pulses, separated by zero-current intervals, which allows for better control over the film's morphology and composition.
In a typical pulsed electrodeposition setup for MoSe₂ films, an ammoniacal solution containing molybdic acid (H₂MoO₄) and selenium dioxide (SeO₂) serves as the electrolyte. cecri.res.incsircentral.netosti.gov The deposition is carried out in a three-electrode cell, with substrates like titanium or fluorine-doped tin oxide (FTO) coated glass acting as the working electrode (cathode). cecri.res.inscholarsresearchlibrary.com The process involves the initial formation of a brownish layer, likely selenium, which then transforms into a grayish-black film, confirming the formation of MoSe₂. cecri.res.in
The properties of the resulting MoSe₂ films are highly dependent on several deposition parameters. csircentral.netosti.gov Optimizing factors such as electrolyte concentration, bath temperature, deposition time, current density, pH, and the duty cycle of the pulse is crucial for achieving stoichiometric and crystalline films. cecri.res.incsircentral.net For instance, research has shown that optimal conditions can lead to the formation of polycrystalline, highly textured MoSe₂ films. cecri.res.inosti.gov Post-deposition annealing in a vacuum can further improve the crystallinity and surface smoothness of the films. cecri.res.in
| Parameter | Optimized Value | Reference |
|---|---|---|
| Molybdic Acid (H₂MoO₄) Concentration | 0.40 M | cecri.res.in |
| Selenium Dioxide (SeO₂) Concentration | 0.50 mM | cecri.res.in |
| Bath Temperature | 30 °C | cecri.res.in |
| Deposition Duration | 30 minutes | cecri.res.in |
| pH | 6.5 | scholarsresearchlibrary.com |
| Current Density | 10 mAcm⁻² | scholarsresearchlibrary.com |
| Duty Cycle | 30% | scholarsresearchlibrary.com |
Exfoliation Techniques for this compound Layers
Exfoliation techniques are top-down approaches used to separate the weakly bonded layers of bulk van der Waals materials like MoSe₂ to produce single or few-layer nanosheets. ulisboa.pt These methods are critical for unlocking the unique electronic and optical properties of two-dimensional MoSe₂.
Mechanical Exfoliation of this compound
Mechanical exfoliation, famously known as the "scotch tape" or "micromechanical cleavage" method, is a simple yet powerful technique for obtaining high-quality, pristine single- and few-layer MoSe₂ flakes. ulisboa.ptmsesupplies.comweebly.com The process relies on overcoming the weak van der Waals forces between the MoSe₂ layers using an adhesive material. ulisboa.pt
The procedure typically involves pressing an adhesive tape against a bulk MoSe₂ crystal and then peeling it off. weebly.com This action cleaves the crystal, leaving thin layers of MoSe₂ on the tape. The tape with the thin flakes is then pressed onto a target substrate, such as Silicon dioxide/Silicon (SiO₂/Si). researchgate.netresearchgate.net By carefully detaching the tape, some of the exfoliated flakes are transferred to the substrate. This process can be repeated to achieve progressively thinner layers. weebly.comresearchgate.net
A significant advantage of this method is that it yields flakes with a preserved crystal lattice structure and low defect rates, making them ideal for fundamental research and the fabrication of high-performance electronic and optoelectronic devices. msesupplies.com However, this method is generally not scalable and produces flakes with a random distribution of sizes and thicknesses, making it more suitable for laboratory-scale research than for large-scale production. ulisboa.ptnih.gov Variations of this technique, such as gold-assisted exfoliation, have been developed to obtain larger-area uniform layers. nih.gov
Liquid-Phase Exfoliation of this compound (e.g., Ultrasound-Assisted Liquid-Phase Exfoliation)
Liquid-phase exfoliation (LPE) is a highly scalable method for producing large quantities of MoSe₂ nanosheets dispersed in a solvent. bohrium.comwikipedia.org The most common approach involves subjecting a dispersion of bulk MoSe₂ powder in a suitable liquid to high-energy processes like ultrasonication. bohrium.comnih.gov
The mechanism of ultrasound-assisted LPE involves the sonication-induced cavitation, where the collapse of bubbles generates intense shear forces. These forces overcome the interlayer van der Waals attractions, causing the exfoliation of the bulk material into individual or few-layered nanosheets. bohrium.com The choice of solvent is critical for successful exfoliation and stabilization of the nanosheets in the dispersion. nih.gov Solvents with surface tension values that match the surface energy of MoSe₂ are generally most effective. bohrium.com Various organic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for exfoliating MoSe₂. bohrium.comnih.gov
LPE is a versatile method that allows for the production of stable MoSe₂ dispersions that can be used for various applications, including energy storage. bohrium.comnih.gov The properties of the exfoliated nanosheets, such as the number of layers and bandgap, can be tuned by controlling the exfoliation parameters, including sonication time and the type of solvent used. bohrium.comnih.gov For instance, studies have shown that the bandgap of exfoliated MoSe₂ increases as the exfoliation time increases, which is a result of quantum confinement effects in the thinner nanosheets. nih.gov
| Solvent | Key Findings | Reference |
|---|---|---|
| N-Methyl-2-pyrrolidone (NMP) | Identified as a suitable organic solvent for high dispersion and long-term stability. Bandgap increases from 1.50 to 2.35 eV with exfoliation time. | nih.gov |
| Dimethylformamide (DMF) | Effective for achieving high dispersion and stability. Bandgap increases from 1.47 to 1.94 eV with exfoliation time. | nih.gov |
| Dimethyl sulfoxide (DMSO) | Showed the best dispersing ability with the highest absorption intensity. Bandgap increases from 1.88 to 2.75 eV with exfoliation time. | nih.gov |
| Ethanol (B145695) | Used as a dispersant with a low boiling point, which is advantageous for subsequent applications. Bandgap increases from 1.86 to 2.47 eV with exfoliation time. | nih.govnih.gov |
| Deionized (DI) Water | Exfoliation is possible, especially with prolonged high-power sonication. Bandgap increases from 1.94 to 2.78 eV with exfoliation time. | nih.govmdpi.com |
Comparative Analysis of this compound Synthesis Routes
The selection of a synthesis or exfoliation method for this compound is dictated by the desired material properties, scale of production, and intended application. Each route, from bottom-up chemical synthesis to top-down exfoliation, presents a unique set of advantages and disadvantages.
Bottom-Up vs. Top-Down Approaches:
Bottom-Up Methods like sonochemical fabrication and electrochemical deposition build nanostructures from atomic or molecular precursors. These methods offer good control over the material's dimensions and morphology. researchgate.netcecri.res.in Electrochemical deposition, for example, is a low-cost method well-suited for creating uniform thin films directly onto substrates, which is beneficial for electronic device fabrication. researchgate.netcecri.res.in Sonochemical synthesis provides a relatively simple and rapid route to nanoparticles and nanosheets. rsc.orgresearchgate.net
Top-Down Methods such as mechanical and liquid-phase exfoliation start with bulk MoSe₂ crystals and break them down into thinner layers. msesupplies.comwikipedia.org
Comparison of Specific Techniques:
Mechanical Exfoliation is unparalleled in producing the highest quality, defect-free MoSe₂ flakes with pristine crystal lattices. msesupplies.com This makes it the preferred method for fundamental studies and fabricating high-performance prototype devices. However, its significant drawbacks are poor scalability and lack of control over flake size and location, rendering it unsuitable for mass production. nih.gov
Liquid-Phase Exfoliation (LPE) offers a major advantage in terms of scalability, enabling the mass production of MoSe₂ nanosheets. bohrium.comwikipedia.org It is a versatile and cost-effective method. The trade-off is that the resulting material may have a broader distribution of thicknesses and smaller lateral sizes compared to mechanically exfoliated flakes. The use of organic solvents can also pose environmental and safety concerns, although research into greener solvents like water and ethanol is ongoing. bohrium.comnih.gov
Electrochemical Deposition provides a cost-effective and scalable way to produce polycrystalline thin films. researchgate.netcecri.res.in It allows for direct deposition onto conductive substrates, simplifying device fabrication. cecri.res.in However, the crystallinity of electrodeposited films is generally lower than that of bulk crystals used for exfoliation, and achieving perfect stoichiometry can be challenging. cecri.res.in
Sonochemical Synthesis is a relatively simple and energy-efficient method for producing MoSe₂ nanostructures. researchgate.net It can be performed at lower temperatures compared to other methods like chemical vapor deposition. The products, however, can sometimes be amorphous and may require post-synthesis annealing to improve crystallinity. researchgate.net
| Method | Advantages | Disadvantages | Typical Product |
|---|---|---|---|
| Sonochemical Fabrication | Simple, rapid, low-temperature process. rsc.orgresearchgate.net | Can produce amorphous material requiring annealing, control over size can be limited. researchgate.net | Nanosheets, Nanoparticles. rsc.orgresearchgate.net |
| Electrochemical Deposition | Low-cost, scalable, direct film deposition on substrates. researchgate.netcecri.res.in | Lower crystallinity than bulk crystals, potential for impurities from electrolyte. cecri.res.in | Polycrystalline thin films. cecri.res.in |
| Mechanical Exfoliation | Produces high-quality, pristine, low-defect flakes. msesupplies.com | Not scalable, low yield, lack of control over flake size and position. nih.gov | Single to few-layer flakes. msesupplies.com |
| Liquid-Phase Exfoliation | Highly scalable, cost-effective, high yield. bohrium.comwikipedia.org | Results in a distribution of flake sizes and thicknesses, potential for solvent contamination. bohrium.com | Dispersions of few-layer nanosheets. bohrium.com |
Advanced Characterization Techniques in Molybdenum Diselenide Research
Structural and Morphological Probing of Molybdenum Diselenide
X-ray Diffraction (XRD) is an indispensable, non-destructive technique used to analyze the crystal structure, phase, and crystallinity of this compound. alfa-chemistry.com By directing X-rays onto a MoSe₂ sample and measuring the angles and intensities of the diffracted beams, researchers can deduce detailed information about its atomic arrangement.
The XRD patterns of MoSe₂ typically exhibit sharp peaks, indicating its polycrystalline nature. rsc.org For the common hexagonal 2H phase of MoSe₂, prominent peaks corresponding to the (002), (004), (100), (103), and (105) crystallographic planes are frequently observed. acs.orgresearchgate.net The presence of strong (00l) reflections, such as (002), (004), (006), and (008), often signifies a preferred orientation where the plate-like crystals are aligned along the c-axis. rsc.orgresearchgate.nethqgraphene.com For instance, a strong, intense peak at a 2θ value of approximately 13.7° is characteristic of the (002) plane of hexagonal MoSe₂, corresponding to an interlayer d-spacing of about 0.65 nm. mdpi.combwise.kr
XRD analysis is also instrumental in identifying different polytypes. While the 2H (hexagonal) phase is common, the 3R (rhombohedral) polytype can also be present, which is indicated by the appearance of its specific diffraction lines. chalcogen.ro Furthermore, XRD is used to monitor structural changes under different conditions. Studies have shown that the crystal structure of MoSe₂ thin films is highly dependent on factors like selenization temperature, with higher temperatures promoting preferential growth along the (002) crystal plane. iphy.ac.cn High-pressure XRD studies have been conducted to investigate phase transitions, revealing that MoSe₂ can undergo transformations to different phases at pressures reaching several gigapascals (GPa). nih.govresearchgate.net
The crystallinity of MoSe₂ samples, including the average grain size, can be estimated from the XRD peak broadening using the Scherrer formula. rsc.org This has been applied to various forms of MoSe₂, from thin films to nanosheets, confirming their crystalline structure. rsc.orgresearchgate.netresearchgate.net For example, in chemically deposited thin films, XRD has confirmed a polycrystalline hexagonal structure. scholarsresearchlibrary.com
Table 1: Representative XRD Peak Positions for 2H-MoSe₂
| Miller Indices (hkl) | 2θ Angle (°) acs.org |
|---|---|
| (002) | 13.6 |
| (004) | 27.5 |
| (100) | 31.37 |
| (103) | 37.9 |
Electron microscopy techniques are powerful tools for visualizing the microstructure and nanostructure of MoSe₂ with high resolution, providing direct insights into its morphology, layered nature, and atomic arrangement.
Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of MoSe₂ materials. nih.gov This technique scans a focused beam of electrons over a sample's surface to produce detailed images. SEM analyses have revealed diverse morphologies depending on the synthesis method, including nanosheets, thin films, and flower-like structures. acs.orgaip.orgmdpi.comias.ac.in
For MoSe₂ thin films, SEM images can show uniform, compact, and crack-free surfaces, which is desirable for applications like solar cells. scholarsresearchlibrary.com In studies of MoSe₂ films prepared by methods such as pulsed laser deposition or chemical bath deposition, SEM has been used to assess grain size and distribution across the surface. rsc.orgscholarsresearchlibrary.com For example, in MoSe₂ films grown by selenization, SEM imaging has shown that the average grain size can be controlled by adjusting the selenization temperature. iphy.ac.cn Similarly, the morphology of MoSe₂ layers grown via a solution-based synthesis was observed to evolve with deposition time, forming larger agglomerations as the film thickness increased. acs.org
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of MoSe₂, making it ideal for visualizing its characteristic layered structure and identifying crystalline defects. nih.govacs.org In TEM, a beam of electrons is transmitted through an ultra-thin sample, allowing for the direct imaging of features like individual atomic layers.
TEM analyses have confirmed the formation of vertically aligned layered structures in MoSe₂ thin films, which is crucial for applications such as catalysis. nih.govacs.orgacs.org Cross-sectional TEM images clearly demonstrate the stacked layers of MoSe₂, with studies measuring the interlayer spacing to be approximately 0.65 nm to 0.68 nm, consistent with XRD data. mdpi.comnih.gov TEM is also used to determine the lateral size of exfoliated MoSe₂ nanosheets, which can range from 100 to 500 nm. nih.gov Furthermore, in-situ TEM allows for the real-time observation of dynamic processes, such as the mechanical deformation of nanosheets or beam-induced crystallization. acs.orgnih.gov
High-Resolution Transmission Electron Microscopy (HRTEM) pushes the visualization capabilities to the atomic scale, enabling direct imaging of the crystal lattice of MoSe₂. This technique is essential for studying the atomic arrangement, identifying point defects, and characterizing grain boundaries. epfl.ch
HRTEM images of MoSe₂ nanosheets clearly illustrate their hexagonal crystal structure. researchgate.net The technique can resolve the number of layers in few-layered nanosheets, showing distinct edges and confirming their successful exfoliation. nih.govresearchgate.net Aberration-corrected HRTEM has been employed to study the atomic-scale microstructure of non-stoichiometric MoSe₂, revealing that a selenium deficiency can lead to the formation of a dense network of mirror-twin boundaries. epfl.chacs.orgresearchgate.net These studies provide unprecedented detail, showing how single-atom vacancies and other defects are arranged within the 2D lattice. epfl.ch In-situ HRTEM has also been used to observe the thermally driven structural rearrangements in twisted bilayer MoSe₂, providing insights into moiré pattern transformations at the atomic level. nih.gov
Table 2: Electron Microscopy Techniques and Their Applications in MoSe₂ Research
| Technique | Primary Information Obtained | Key Findings for MoSe₂ |
|---|---|---|
| SEM | Surface morphology, topography, grain size. scholarsresearchlibrary.comaip.org | Visualized diverse morphologies like nanosheets and thin films; confirmed uniform surface coverage. scholarsresearchlibrary.comacs.org |
| TEM | Internal layered structure, interlayer spacing, defects, lateral dimensions of nanosheets. acs.orgnih.gov | Confirmed vertically aligned layered structures and measured interlayer spacing (~0.65 nm). mdpi.comacs.org |
| HRTEM | Atomic-scale crystal lattice, layer stacking, point defects, grain boundaries. epfl.chresearchgate.net | Directly imaged the hexagonal lattice; identified selenium vacancies and mirror-twin boundaries. epfl.chresearchgate.netacs.org |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the three-dimensional topography of a material's surface at the nanoscale. It is particularly valuable for determining the precise thickness of 2D materials like MoSe₂ and for analyzing surface roughness and other features. nih.govacs.org
AFM is routinely used to confirm the thickness of exfoliated or synthesized MoSe₂ layers. opticaopen.org By scanning a sharp tip over the surface, a topographical map is generated, and height profiles can be extracted to measure the step height between the MoSe₂ flake and the substrate. researchgate.net This allows for the unambiguous identification of monolayer, bilayer, and few-layer MoSe₂. For instance, a thickness of ~0.65 nm is characteristic of a single layer of MoSe₂. mdpi.com Studies have used AFM to track the thickness of MoSe₂ thin films as a function of deposition time, with measurements ranging from approximately 1.8 nm to 33.8 nm. bwise.kracs.org
In addition to thickness measurements, AFM provides quantitative data on surface roughness. mdpi.com For MoSe₂ thin films, AFM can reveal a uniformly distributed granular surface, corroborating SEM observations. scholarsresearchlibrary.com The technique can also identify surface defects, such as in-plane defects and edges on bulk flakes, which is important for understanding their influence on the material's properties. acs.org The high vertical resolution of AFM makes it an essential tool for quality control in the fabrication of MoSe₂-based devices. nanosurf.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Molybdenum |
| Selenium |
Electron Microscopy for this compound Microstructure and Nanostructure Visualization
Spectroscopic Investigations of this compound
Spectroscopic techniques are indispensable in the study of this compound (MoSe₂), providing detailed insights into its fundamental properties. These methods allow for the non-destructive analysis of its vibrational, electronic, and compositional characteristics, which are crucial for understanding its behavior and potential applications.
Raman Spectroscopy for Vibrational Modes and Layer Identification in this compound
Raman spectroscopy is a powerful non-destructive technique used to characterize the vibrational modes of materials, which in the case of MoSe₂, allows for the identification of the number of layers and their stacking order. researchgate.netacs.org The primary Raman-active modes in MoSe₂ are the out-of-plane A₁g mode and the in-plane E¹₂g mode. researchgate.net The frequency difference between these two modes is often used to determine the layer thickness of exfoliated or chemically vapor deposited (CVD) MoSe₂ flakes.
In addition to the high-frequency modes, low-frequency Raman spectroscopy, which probes the interlayer shear and breathing modes, is particularly sensitive to the stacking configuration and the number of layers. researchgate.netntu.edu.sg For instance, bilayer MoSe₂ exhibits a characteristic shear mode at approximately 19.2 cm⁻¹, which disappears in trilayer MoSe₂ and is replaced by new modes at different frequencies. researchgate.net This sensitivity arises because the interlayer vibrational modes are directly influenced by the van der Waals forces between the layers. ntu.edu.sg Different polytypes, such as 2H and 3R stacking, can be distinguished by the presence or absence of specific interlayer shear modes. ntu.edu.sg For example, in 2H stacking, only the odd-numbered interlayer shear modes are Raman active, while other stacking arrangements may activate different sets of modes. ntu.edu.sg This makes Raman spectroscopy a rapid and reliable tool for identifying polytypism and stacking faults in few-layer MoSe₂. ntu.edu.sgosti.gov
Key Raman Modes in MoSe₂:
| Raman Mode | Vibrational Direction | Significance | Typical Frequency Range (cm⁻¹) |
| A₁g | Out-of-plane | Sensitive to layer thickness and strain. | ~241 (monolayer) |
| E¹₂g | In-plane | Less sensitive to layer thickness than A₁g. | ~286 (monolayer) |
| Interlayer Shear Modes | In-plane | Highly sensitive to the number of layers and stacking order. researchgate.netntu.edu.sg | 10 - 30 (few-layer) |
| Interlayer Breathing Modes | Out-of-plane | Also sensitive to layer number and stacking. | Varies with layer number |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States of this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. americanlaboratory.comcnrs.fr In the analysis of this compound, XPS is crucial for verifying the stoichiometry and identifying the oxidation states of molybdenum and selenium.
A typical XPS analysis of MoSe₂ involves irradiating the sample with a monochromatic X-ray source, usually Al Kα (1486.6 eV), and measuring the kinetic energy of the emitted photoelectrons. americanlaboratory.comaip.org The binding energies of the core level electrons are then calculated, which are characteristic of each element and its chemical environment. For MoSe₂, the Mo 3d and Se 3d core levels are of primary interest.
The Mo 3d spectrum typically shows a doublet corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components. For MoSe₂, these peaks are centered around 229.0 eV and 232.1 eV, respectively, which are characteristic of the Mo⁴⁺ oxidation state in the MoSe₂ lattice. researchgate.net Similarly, the Se 3d spectrum exhibits a doublet, Se 3d₅/₂ and Se 3d₃/₂, with binding energies around 54.6 eV and 55.5 eV, respectively, corresponding to the Se²⁻ state in MoSe₂. researchgate.net Quantitative analysis of the peak areas, corrected by relative sensitivity factors, can provide the Mo/Se atomic ratio, which is ideally 1:2. researchgate.net Deviations from this ratio can indicate the presence of defects such as selenium vacancies. aip.org
Typical XPS Binding Energies for MoSe₂:
| Core Level | Binding Energy (eV) | Corresponding Oxidation State |
| Mo 3d₅/₂ | ~228.3 - 229.0 aip.orgresearchgate.net | Mo⁴⁺ |
| Mo 3d₃/₂ | ~231.4 - 232.1 aip.orgresearchgate.net | Mo⁴⁺ |
| Se 3d₅/₂ | ~53.8 - 54.6 aip.orgresearchgate.net | Se²⁻ |
| Se 3d₃/₂ | ~54.6 - 55.5 aip.orgresearchgate.net | Se²⁻ |
Photoluminescence (PL) Spectroscopy for Electronic Transitions in this compound
Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic structure and optical properties of this compound. It involves exciting the material with a light source (laser) and analyzing the emitted light. The key finding for MoSe₂ is its transition from an indirect bandgap semiconductor in its bulk form to a direct bandgap semiconductor as a monolayer. optica.org
Bulk MoSe₂ has an indirect bandgap of about 1.1 eV. optica.org However, when thinned down to a single monolayer, it exhibits strong photoluminescence with a prominent peak at approximately 1.55-1.57 eV. optica.orgresearchgate.net This intense emission is a signature of the direct bandgap at the K-point of the Brillouin zone and is attributed to the recombination of direct excitons (A excitons). optica.org As the number of layers increases to bilayer and trilayer, the PL intensity dramatically decreases, and the peak position redshifts, indicating the transition back to an indirect bandgap material. optica.org
The PL spectrum of monolayer MoSe₂ can also reveal the presence of trions (charged excitons), which are bound states of an exciton (B1674681) and an additional electron or hole. These appear as lower-energy shoulders or separate peaks in the spectrum, especially at low temperatures or in doped samples. arxiv.org The energy separation between the neutral exciton and trion peaks provides information about the trion binding energy. Furthermore, the PL properties can be tuned by factors such as strain, doping, and hydrogenation. rsc.org
Layer-Dependent Photoluminescence in MoSe₂:
| Number of Layers | Bandgap Type | Typical PL Peak Position (eV) | Relative PL Intensity |
| Monolayer | Direct | ~1.55 - 1.57 optica.orgresearchgate.net | Strong |
| Bilayer | Indirect | ~1.54 optica.org | Significantly Weaker |
| Trilayer | Indirect | Lower than bilayer | Very Weak |
| Bulk | Indirect | ~1.1 (indirect gap) optica.org | Negligible |
Electron Energy Loss Spectroscopy (EELS) for Electronic Structure of this compound
Electron Energy Loss Spectroscopy (EELS) is a technique that provides information about the electronic structure of a material by analyzing the energy lost by electrons as they pass through a thin sample. researchgate.net When coupled with a Scanning Transmission Electron Microscope (STEM), STEM-EELS can achieve high spatial and spectral resolution, enabling the characterization of excitonic and plasmonic resonances at the nanoscale. researchgate.nettudelft.nl
In MoSe₂, low-loss EELS can be used to directly measure the optical band gap and observe excitonic transitions. nih.gov The EELS spectrum of monolayer MoSe₂ shows distinct peaks corresponding to the A and B excitons, which arise from transitions at the K-point of the Brillouin zone, and a higher energy C excitonic feature. aps.org The energies of these features are sensitive to the local environment, including the number of layers and stacking order. tudelft.nlaps.org For instance, in twisted bilayer MoSe₂, the energy of the C exciton exhibits a pronounced blueshift with an increasing twist angle, which is a measure of the electronic interlayer coupling. aps.org
Core-loss EELS, which probes the energy loss due to the excitation of core electrons, can provide information about the elemental composition and chemical bonding environment, similar to XPS. researchgate.net The Mo M₂,₃ edge (around 400 eV) can be analyzed to understand the local chemical environment of the molybdenum atoms. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDXS/EDS) for Elemental Analysis of this compound
Energy Dispersive X-ray Spectroscopy (EDXS or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgoxinst.com It is often integrated with electron microscopes (SEM or TEM). The technique relies on the principle that each element has a unique atomic structure and therefore emits a characteristic set of X-rays when excited by a high-energy electron beam. wikipedia.orglibretexts.org
In the context of MoSe₂ research, EDXS is routinely used to confirm the elemental composition of synthesized materials. thermofisher.combruker.com By focusing an electron beam onto the MoSe₂ sample, the characteristic X-rays of molybdenum and selenium are generated and detected. The resulting EDXS spectrum displays peaks corresponding to the specific energies of these X-rays. For instance, the Lα line for Molybdenum and the Lα line for Selenium are typically used for identification.
Quantitative analysis of the EDXS spectrum allows for the determination of the relative abundance of Mo and Se, thereby verifying the stoichiometry of the MoSe₂ compound. acs.org This is particularly useful for characterizing alloyed materials, such as Mo₁₋ₓWₓSe₂, where EDXS can determine the composition 'x'. acs.org EDXS can also be used to create elemental maps, showing the spatial distribution of molybdenum and selenium over a sample area, which is valuable for assessing the uniformity of thin films or identifying phase segregation.
Electronic Structure Engineering in Molybdenum Diselenide
Band Structure Modulation in Molybdenum Diselenide
The electronic band structure, which dictates a material's conductivity and optical properties, can be effectively tailored in MoSe₂ through methods such as controlling the layer thickness and applying mechanical strain.
Layer-Dependent Electronic Band Structure of this compound
One of the most remarkable characteristics of MoSe₂ is the evolution of its electronic band structure with the number of layers. Bulk MoSe₂ is an indirect bandgap semiconductor. scispace.com However, as it is thinned down to a single monolayer, it undergoes a transition to a direct bandgap semiconductor. arxiv.orgnih.gov This transition is a consequence of quantum confinement effects. arxiv.org
Direct observation through angle-resolved photoemission spectroscopy (ARPES) has confirmed this crossover. arxiv.orgnih.gov In monolayer MoSe₂, the valence band maximum (VBM) and the conduction band minimum (CBM) both reside at the K point of the Brillouin zone, resulting in a direct bandgap. arxiv.org As the number of layers increases, the VBM shifts to the Γ point, while the CBM remains at the K point, leading to an indirect bandgap. arxiv.org This transition from an indirect to a direct bandgap is accompanied by a significant enhancement in photoluminescence quantum efficiency, making monolayer MoSe₂ highly suitable for optoelectronic applications such as light-emitting diodes and lasers. nih.gov
Furthermore, studies have revealed a significant spin-splitting of approximately 180 meV in the valence band of monolayer MoSe₂ at the K point, which could be exploited in spintronic devices. nih.gov
| Number of Layers | Bandgap Type | Bandgap Value (eV) | Reference |
|---|---|---|---|
| Monolayer (1L) | Direct | ~1.58 | arxiv.org |
| Bilayer (2L) | Indirect | - | arxiv.org |
| Bulk | Indirect | ~1.41 | arxiv.org |
Influence of Mechanical Strain on this compound Electronic Properties
Applying mechanical strain is another powerful tool for tuning the electronic properties of MoSe₂. Both tensile and compressive strain can significantly modulate the bandgap and even induce a direct-to-indirect bandgap transition. researchgate.netresearchgate.net
Under biaxial tensile strain, the bandgap of monolayer MoSe₂ generally decreases. researchgate.netresearchgate.net Conversely, compressive strain can lead to more complex behavior, with some studies showing an initial increase in the bandgap at low compressive strain, followed by a decrease at higher strain values. researchgate.net The application of strain alters the overlap between the molybdenum 4d and selenium 4p orbitals, which in turn shifts the energy levels of the valence and conduction bands. researchgate.net
First-principles calculations have shown that both uniaxial and biaxial strain can be used to control the bandgap of monolayer MoSe₂. researchgate.net For instance, applying tensile strain can induce a direct-to-indirect bandgap transition. researchgate.net This tunability of the electronic structure through strain engineering opens up possibilities for creating devices with tailored optical and electronic responses, such as strain-tunable photodetectors and flexible electronics. researchgate.net
| Strain Type | Effect on Bandgap | Key Findings | Reference |
|---|---|---|---|
| Tensile (Biaxial) | Decreases | Can induce a direct-to-indirect bandgap transition. | researchgate.netresearchgate.net |
| Compressive (Biaxial) | Increases then decreases | Low compressive strain can increase the bandgap. | researchgate.net |
| Uniaxial | Decreases with tensile strain | Systematic decrease in the energy gap with increasing tensile strain from 0% to 10%. | researchgate.net |
Doping and Alloying Strategies for this compound
Introducing foreign atoms (doping) or mixing with other compatible materials (alloying) provides another avenue to engineer the electronic properties of MoSe₂, enabling the control of carrier type and concentration.
Heteroatom Doping of this compound (e.g., Niobium, Boron, Halogen Atoms)
Doping MoSe₂ with heteroatoms can effectively modify its electronic characteristics, leading to either p-type or n-type conductivity.
Niobium (Nb) Doping: Substituting molybdenum atoms with niobium atoms introduces holes into the system, resulting in p-type doping. researchgate.net The presence of Nb dopants can significantly alter the electronic structure, and the effect of strain on Nb-doped MoSe₂ is more pronounced than in its undoped counterpart. researchgate.net
Boron (B) Doping: Doping with metalloids like boron at the selenium site can also induce p-type characteristics in monolayer MoSe₂. researchgate.net
Halogen Doping: Doping with halogen atoms (e.g., fluorine, chlorine, bromine, iodine) at selenium vacancy sites can lead to n-type doping. researchgate.netaip.org Halogen atoms have one more valence electron than selenium, and when they occupy a selenium vacancy, they can act as electron donors. aip.orgaip.org First-principles calculations have shown that halogen doping can shift the defective levels from electron donors to electron acceptors, effectively reducing the n-type doping from the defective structure through a p-doping process. aip.orgaip.org
| Dopant | Doping Site | Resulting Carrier Type | Reference |
|---|---|---|---|
| Niobium (Nb) | Mo site | p-type | researchgate.net |
| Boron (B) | Se site | p-type | researchgate.net |
| Halogens (F, Cl, Br, I) | Se vacancy | n-type | researchgate.netaip.org |
Alloying with Other Transition Metal Dichalcogenides (e.g., MoSSe)
Alloying MoSe₂ with other TMDs, such as molybdenum disulfide (MoS₂), to form ternary compounds like MoSSe, offers a continuous way to tune the bandgap and other electronic properties. In these Janus structures, the two chalcogen layers are composed of different atoms (S and Se). The electronic structure of MoSSe nanotubes has been shown to be dependent on their chirality and the arrangement of the surface atoms. chalcogen.ro For instance, zigzag MoSSe nanotubes are direct bandgap semiconductors, while armchair versions have an indirect bandgap. chalcogen.ro The bandgap of these alloyed materials can also be effectively modulated by applying uniaxial strain. chalcogen.ro
Control of Carrier Transport in this compound
The performance of electronic devices based on MoSe₂ is critically dependent on the efficient transport of charge carriers. Therefore, strategies to control and enhance carrier mobility are of great importance.
One key aspect is contact engineering . The interface between the MoSe₂ channel and the metal electrodes can form a Schottky barrier, which impedes carrier injection and increases contact resistance. mdpi.com Various techniques are being explored to overcome this, including the use of 2D materials like graphene as contact electrodes and the insertion of other 2D semiconductor interlayers. arxiv.orgwayne.edu For example, using degenerately p-doped WSe₂ as contacts for a WSe₂ channel has demonstrated low contact resistances. arxiv.org Similarly, inserting a MoSe₂ interlayer between a MoS₂ channel and titanium electrodes has been shown to reduce the Schottky barrier height. wayne.edu
Another approach to enhance carrier transport is through interface engineering . Modifying the gate dielectric surface with self-assembled monolayers (SAMs) can improve the interface quality by reducing scattering from charged impurities and surface roughness. acs.org This has been shown to significantly enhance the carrier mobility in monolayer MoSe₂. acs.org
Furthermore, phase engineering can dramatically alter the electronic properties of MoSe₂. The material can exist in different crystal structures, most commonly the semiconducting 2H phase and the metallic 1T' phase. acs.org Creating a phase transition from the 2H to the 1T' phase in the contact regions can lead to high-quality, low-resistance contacts. mdpi.com Sequential engineering processes that combine phase transition with surface doping have shown substantial improvements in carrier mobility and photoresponsivity in MoSe₂ phototransistors. acs.org
Finally, the intrinsic carrier mobility in MoSe₂ is influenced by scattering mechanisms, including interactions with phonons and charged impurities. arxiv.orgresearchgate.net The choice of substrate can also play a significant role, with substrates like parylene-C leading to higher mobility compared to silicon dioxide (SiO₂) due to the reduction of surface polar optical phonon scattering. arxiv.orgresearchgate.net
Carrier Mobility and Electrical Conductivity Modulation in this compound
The ability to control and enhance carrier mobility and electrical conductivity in this compound is fundamental for its application in high-performance electronic devices. Researchers have explored various strategies to modulate these properties, including phase engineering, defect engineering, doping, and strain engineering.
The electrical conductivity of MoSe2 is notably higher than its sulfide (B99878) counterpart, Molybdenum Disulfide (MoS2), which is attributed to the more metallic nature of selenium. icn2.catutdallas.edu The structural phase of MoSe2 plays a critical role in its electrical characteristics. The 2H semiconducting phase is the most stable, but the material can be transformed into the metastable 1T metallic phase, which exhibits significantly higher electrical conductivity. icn2.catutdallas.edu This phase transition can be induced through methods like chemical exfoliation using lithium intercalation. icn2.catutdallas.edu
Defect engineering, such as the creation of Molybdenum (Mo) and Selenium (Se) vacancies, can enhance electronic conductivity. icn2.catutdallas.edu These vacancies introduce active catalytic sites and facilitate electron transport by increasing the number of electrons and creating gap states near the Fermi level. icn2.catutdallas.edu However, certain impurities, like oxygen, can act as carrier trappers. Oxygen atoms occupying Mo vacancies can create mid-gap defect states that capture photoexcited carriers, a phenomenon that becomes more pronounced with a higher density of these defects. rsc.orgaps.org
Doping with other metals can also improve electrical conductivity. icn2.cat Furthermore, the formation of heterostructures, for instance by dispersing MoSe2 nanosheets on reduced graphene oxide (rGO), can improve charge transport due to the high conductivity of the rGO support. icn2.catutdallas.edu
The carrier mobility of MoSe2 is a key parameter for its use in devices like field-effect transistors (FETs). While pristine MoSe2 can exhibit good carrier mobility, there are significant opportunities for enhancement. ntu.edu.sg A sequential engineering process involving phase transition to a mixed 2H/1T state combined with surface doping using an organic cationic dye has been shown to dramatically increase the effective carrier mobility by approximately 40,000-fold in phototransistors. wordpress.com Applying pressure can also modulate carrier mobility; under nonhydrostatic compression, the mobility of MoSe2 has been observed to increase from 9.9 to 16.2 cm² V⁻¹s⁻¹ as the material transitions to a metallic state above 35.7 GPa. nih.gov
The following table summarizes some reported values for carrier mobility and electrical conductivity in MoSe2 under different conditions:
| Condition/Method | Carrier Mobility (cm² V⁻¹ s⁻¹) | Electrical Conductivity (S/m) | Source(s) |
| Single Crystal | ~100 (at room temperature) | - | ntu.edu.sg |
| Single Crystal | ~500 (at 150 K) | - | ntu.edu.sg |
| Multilayer CVD-grown film | Up to 121 | - | ntu.edu.sg |
| Nonhydrostatic Compression (>35.7 GPa) | 16.2 | - | nih.gov |
| Polycrystalline MoSe2 doped with V, Nb, or Ta | ~3 | - | ntu.edu.sg |
| 2H Phase | - | Lower than 1T phase | icn2.catutdallas.edu |
| 1T Phase | - | Higher than 2H phase | icn2.catutdallas.edu |
Spin-Valley Physics and Valley Hall Effect in this compound Systems
Monolayer this compound, as a member of the transition metal dichalcogenide (TMD) family, possesses a unique electronic band structure characterized by two non-equivalent "valleys" at the K and -K points of the hexagonal Brillouin zone. eurekalert.orglabmanager.com This, combined with strong spin-orbit coupling, leads to a phenomenon known as spin-valley locking, where the spin of the charge carriers is coupled to their valley index. aps.orgunl.edu This coupling forms the basis of spin-valley physics and opens up possibilities for novel "valleytronic" and spintronic devices, where information can be encoded in both the spin and valley degrees of freedom of electrons. researchgate.net
A key feature of monolayer TMDs like MoSe2 is the ability to selectively populate a specific valley with charge carriers using circularly polarized light. arxiv.org The helicity of the light (σ+ or σ-) determines whether excitons (electron-hole pairs) are generated in the K or -K valley, respectively. utdallas.eduarxiv.org This valley polarization can be detected through the polarization of the emitted photoluminescence.
The valley relaxation time, which is the timescale over which this valley polarization is lost, is a crucial parameter for potential valleytronic applications. In monolayer MoSe2, a valley relaxation time of approximately 9 ± 3 picoseconds has been measured at room temperature. rsc.orgresearchgate.net Interestingly, studies have shown that in samples with a low concentration of dopants but many crystal defects, spin lifetimes can reach as long as 100 nanoseconds at room temperature. icn2.catwordpress.com
The application of an external magnetic field can lift the degeneracy of the two valleys, leading to a valley Zeeman splitting. utdallas.edu This allows for the manipulation of the valley polarization. Doping MoSe2 with magnetic atoms like manganese has been shown to enhance the valley Zeeman splitting by about 50%. ntu.edu.sg Furthermore, achieving high levels of electron doping through methods like electrochemical doping has been demonstrated to induce strong room-temperature valley polarization in MoSe2 monolayers, reaching up to 37%. sdu.dk
The coupling of spin and valley degrees of freedom gives rise to the Valley Hall Effect (VHE). ntu.edu.sgresearchgate.net In the presence of an in-plane electric field, charge carriers in different valleys, which have opposite Berry curvatures, acquire an anomalous transverse velocity in opposite directions. ntu.edu.sg This leads to a net transverse flow of valley polarization, which can result in a measurable Hall voltage without an external magnetic field. acs.org The VHE is a direct consequence of the broken inversion symmetry and strong spin-orbit coupling in monolayer TMDs. d-nb.info The effect is mediated by the generation of neutral excitons and charged trions and is not simply due to independent electrons and holes. acs.org The polarity and magnitude of the VHE can be tuned, for instance, by an electrical gate in MoS2/WSe2 heterostructures, demonstrating the potential for creating bipolar valleytronic transistors. ntu.edu.sg
Optical Property Manipulation of Molybdenum Diselenide
Light-Matter Interaction in Molybdenum Diselenide
The interaction of light with MoSe2 gives rise to distinct optical phenomena, including characteristic absorption and emission profiles and nonlinear optical effects. These properties are intrinsically linked to the material's electronic structure.
Optical Absorption and Emission Characteristics of this compound
This compound exhibits strong optical absorption and emission, largely governed by excitons, which are bound states of an electron and a hole. acs.org In its bulk form, MoSe2 has an indirect bandgap of approximately 1.1 eV. optica.org However, monolayer MoSe2 transitions to a direct bandgap semiconductor, leading to a significant increase in photoluminescence (PL) intensity. optica.orgacs.org
The PL spectrum of monolayer MoSe2 is characterized by a prominent peak at around 1.57 eV, corresponding to the direct A exciton (B1674681). optica.orgrsc.org Another key feature is the B exciton, observed at a higher energy of about 1.82 eV. optica.org The PL emission is typically asymmetric, with a steep edge on the high-energy side and a broader tail on the low-energy side. optica.org The presence of charged excitons, or trions (X-), can also be observed in the PL spectra, particularly in doped or gated samples. acs.orgjos.ac.cn The relative intensity of the exciton and trion peaks can be modulated by factors such as doping and temperature. jos.ac.cnuni-regensburg.de
Recent studies have also explored the concept of "brightened" dark excitons in twisted MoSe2 bilayers, which exhibit efficient diffusion and robust valley coherence, opening avenues for valleytronic devices. arxiv.org Furthermore, the optical properties of MoSe2 quantum dots show a blue-shift in their absorption peaks with decreasing size, a clear indication of quantum confinement effects. aip.orgresearchgate.net
Nonlinear Optical Phenomena in this compound
This compound exhibits significant nonlinear optical (NLO) responses, which are crucial for applications in photonics and optoelectronics. opticsjournal.net These phenomena arise from the material's interaction with intense laser fields.
One of the prominent NLO effects in MoSe2 is second-harmonic generation (SHG), which is highly sensitive to the material's crystal structure. Monolayer MoSe2, belonging to a non-centrosymmetric point group, allows for a substantial SHG response. acs.org In contrast, bilayer MoSe2 with a centrosymmetric stacking order ideally does not produce an SHG signal. acs.org The intensity of the SHG signal can be significantly enhanced by integrating the MoSe2 monolayer with a silicon waveguide, which increases the interaction length. optica.organu.edu.au
Third-harmonic generation (THG) has also been observed in MoSe2, and surprisingly, its intensity can be stronger than SHG under certain conditions. nanophotonics.org The third-order nonlinear susceptibility of MoSe2 is comparable to that of conventional semiconductors under resonant conditions. nanophotonics.orgnih.gov Other NLO phenomena reported in MoSe2 include saturable absorption and two-photon absorption (TPA). opticsjournal.net Saturable absorption, where the material's absorption decreases at high light intensities, has been observed with a modulation depth of 0.63%. opticsjournal.net TPA, on the other hand, becomes significant at very high optical intensities, exceeding ~260 MW/cm². opticsjournal.net The material also exhibits self-focusing behavior due to a positive nonlinear refractive index. iau.ir
Tuning Optical Response of this compound
The optical properties of MoSe2 are not fixed and can be intentionally modified through various external stimuli. This tunability is a key advantage for designing advanced optical and optoelectronic devices.
Effect of Layer Number on this compound Optical Properties
The number of atomic layers has a profound impact on the optical properties of MoSe2, primarily due to quantum confinement effects. aip.orgrsc.org The most significant change occurs when transitioning from bulk or multilayer MoSe2 to a monolayer.
Bulk MoSe2 is an indirect bandgap semiconductor, resulting in weak photoluminescence. optica.org As the thickness is reduced to a single layer, a crossover from an indirect to a direct bandgap occurs. optica.orgrsc.org This transition leads to a dramatic increase in the photoluminescence quantum yield, with the PL intensity of monolayer MoSe2 being 10 to 20 times stronger than that of bilayer MoSe2. optica.org
| Number of Layers | Photoluminescence (PL) Peak Position (eV) | Relative PL Intensity |
| Monolayer | ~1.57 | High |
| Bilayer | ~1.54 | ~10-20x lower than monolayer |
| Trilayer | ~1.53 and ~1.35 | ~10x lower than bilayer |
Functionalization and Doping-Induced Optical Modifications in this compound
The optical properties of MoSe2 can be effectively tuned through surface functionalization and doping. These methods alter the carrier concentration and introduce new electronic states, thereby modifying the light-matter interaction.
Doping, either through chemical means or electrostatic gating, can significantly modulate the photoluminescence of MoSe2. acs.orgnih.gov For instance, p-type doping can enhance the PL intensity by favoring the formation of neutral excitons, while n-type doping can reduce it by promoting the formation of negatively charged excitons (trions). arxiv.org Photo-induced doping has also been observed, where laser excitation can generate additional electrons, leading to a dynamic shift in the PL spectrum. jos.ac.cniaea.org The introduction of dopants like chromium can lead to the emergence of new, broad defect-related emission peaks in the PL spectrum. acs.org Doping with elements like hafnium has been shown to enhance the photoluminescence intensity of MoS2, a related material, by a factor of five, suggesting similar potential for MoSe2. nih.gov
The PL properties of MoSe2 quantum dots are also sensitive to their environment, with their photophysical properties being pH-dependent. nih.gov The luminescence of these quantum dots can arise from both direct band-to-band transitions, which are size-dependent due to quantum confinement, and from surface defect states. aip.org
Strain Engineering of this compound Optical Characteristics
Applying mechanical strain is a powerful and reversible method to tune the optical properties of MoSe2. scispace.com Strain modifies the lattice structure, which in turn alters the electronic band structure and, consequently, the optical response. aip.orgrsc.org
Uniaxial tensile strain has been shown to linearly decrease the direct bandgap of monolayer MoSe2. scispace.com Experimental studies have reported a reversible tuning of the bandgap by approximately -27 meV per percent of applied uniaxial strain. scispace.comresearchgate.net Theoretical calculations support this trend, estimating a modulation of around -32 meV per percent of strain. scispace.com This red-shift in the bandgap is also observed under biaxial tensile strain, which can be induced by creating bubbles in the MoSe2 layer. ru.nl
Strain can also influence the nonlinear optical properties of MoSe2. The intensity of second-harmonic generation (SHG) is highly sensitive to strain, providing a method to monitor local strain variations. acs.org Furthermore, strain can induce a transition from a direct to an indirect bandgap. aip.orgresearchgate.net For instance, a direct-to-indirect bandgap transition has been observed at a compressive strain of -1.3%, and a similar transition is predicted to occur at a tensile strain of around 3.3% to 5%. aip.orgresearchgate.net
| Type of Strain | Effect on Bandgap | Magnitude of Change |
| Uniaxial Tensile | Decrease | ~ -27 to -32 meV per 1% strain scispace.com |
| Biaxial Tensile | Decrease | ~ -45 meV for 0.5% strain aip.org |
| Compressive | Decrease (after initial increase at low values) | Direct-to-indirect transition at -1.3% researchgate.net |
All-Optical Control and Modulation with this compound
This compound (MoSe₂) has emerged as a compelling material for all-optical control and modulation, a technology where light is used to control another light beam. This capability is critical for developing next-generation photonic devices, including ultrafast optical switches, modulators, and logic gates. The unique optical properties of MoSe₂, particularly its strong light-matter interaction and layer-dependent electronic structure, make it highly suitable for these applications.
Researchers have successfully demonstrated the ability to modulate the optical properties of MoSe₂ using an external light source. In one approach, MoSe₂ nanosheets are coated onto a microfiber. optica.org When illuminated by a control laser, the conductivity of the MoSe₂ changes, which in turn modulates the power of a signal light beam transmitted through the microfiber. optica.org This effect has been observed using different control laser wavelengths, such as 405 nm and 980 nm, to modulate a 1550 nm signal. optica.org
The efficiency of this all-optical modulation is a key parameter. For instance, when a 405 nm laser illuminates the MoSe₂ nanosheets with power up to 11.6 mW, the transmitted power of the 1550 nm signal light shows a relative variation of approximately 2 dB. optica.org A more significant modulation is achieved with a 980 nm control laser. optica.org In an out-of-fiber pumped setup, the transmitted optical power varied by about 14.7 dB as the 980 nm laser power was increased from 0 to 17.7 mW. optica.org Even larger variations of around 30 dB have been observed with higher pump powers. optica.org
The response time of these all-optical devices is another crucial factor. Studies have measured the rise and fall times of the transient response in MoSe₂-coated microfibers to be 0.4 seconds and 0.6 seconds, respectively. optica.orgepa.gov However, much faster, picosecond-scale responses are achievable in other device configurations. optica.org
On-chip all-optical modulators integrating monolayer MoSe₂ with silicon nitride (Si₃N₄) waveguides have also been proposed and modeled. optica.orgarxiv.org These integrated devices offer a path towards more compact and efficient photonic circuits. In one such model, a 35-µm-long waveguide-integrated modulator was shown to achieve high extinction ratios of 20.6 dB and 20.1 dB for transverse-magnetic (TM) and transverse-electric (TE) polarized probe signals, respectively, with a switching energy of 14.6 pJ. optica.org This device is predicted to have an ultrafast recovery time of 50 picoseconds. optica.org
The underlying mechanism for this all-optical control is often related to the phenomenon of saturable absorption, where the absorption of light decreases at high optical intensities. optica.orgiphy.ac.cn This property is harnessed in devices like Q-switched and mode-locked lasers. iphy.ac.cnoptica.org The modulation depth, a measure of the change in absorption, can be significant in MoSe₂-based saturable absorbers, with values as high as 25.69% being reported. iphy.ac.cn
Furthermore, all-optical control has been extended to manipulate more complex phenomena in MoSe₂-based heterostructures. For example, in MoSe₂/MoS₂ and MoSe₂/WS₂ heterostructures, a control laser pulse can influence interlayer charge transfer and the properties of interlayer excitons. aps.orgresearchgate.net This opens up possibilities for ultrafast and all-optical manipulation of electronic and excitonic states in van der Waals heterostructures. aps.orgresearchgate.net
The research into all-optical control and modulation with MoSe₂ is a rapidly developing field. The ability to manipulate light with light at the nanoscale using this two-dimensional material holds significant promise for future optical communication and information processing technologies. nih.govucl.ac.uk
Research Findings on All-Optical Modulation in MoSe₂ Devices
| Device Configuration | Control Wavelength (nm) | Signal Wavelength (nm) | Modulation Depth / Extinction Ratio | Response Time | Reference |
|---|---|---|---|---|---|
| MoSe₂-coated Microfiber | 405 | 1550 | ~2 dB | 0.4 s (rise), 0.6 s (fall) | optica.org |
| MoSe₂-coated Microfiber | 980 | 1550 | ~14.7 dB to ~30 dB | Not Specified | optica.org |
| Si₃N₄ Waveguide-integrated Monolayer MoSe₂ | 480 (pump) | 500 (probe) | 20.6 dB (TM), 20.1 dB (TE) | 50 ps | optica.org |
| MoSe₂-based Saturable Absorber | Not Specified | Not Specified | 25.69% (Modulation Depth) | Not Specified | iphy.ac.cn |
Heterostructures and Nanocomposites of Molybdenum Diselenide
Fabrication of Molybdenum Diselenide Heterostructures
Heterostructures consist of layers of different materials stacked together. In the context of two-dimensional (2D) materials like MoSe₂, these structures are often assembled with atomic precision, leading to novel electronic and optical properties arising from the interface between the distinct materials.
Van der Waals (vdW) heterostructures are created by stacking different 2D materials on top of one another. These layers are held together by weak van der Waals forces, which allows for the combination of materials without the strict requirement of lattice matching that is necessary in conventional semiconductor heterostructures. mdpi.com This flexibility enables the creation of a wide range of artificial materials with customized properties.
The fabrication of vdW heterostructures typically involves the synthesis of individual monolayer or few-layer 2D materials, followed by a precise stacking process. Common synthesis methods include chemical vapor deposition (CVD) for large-area, high-quality films and mechanical exfoliation for smaller flakes. acs.org The stacking is often achieved through a dry transfer process, which helps to maintain the structural integrity and cleanliness of the layers. mdpi.com
For example, heterostructures of MoSe₂ with other transition metal dichalcogenides (TMDCs) like Molybdenum Disulfide (MoS₂) or Tungsten Diselenide (WSe₂) are of significant interest. opsi.irarxiv.org Similarly, combining MoSe₂ with other 2D materials like black phosphorus creates heterostructures with unique band alignments. rsc.org First-principles calculations have been used to demonstrate that a blue phosphorus/MoSe₂ vdW heterostructure results in a unique type-II band alignment, which is beneficial for optoelectronic applications due to the efficient separation of photoexcited electron-hole pairs. rsc.org
Table 1: Examples of MoSe₂-Based Van der Waals Heterostructures
| Heterostructure | Component Materials | Fabrication Technique(s) | Key Finding |
|---|---|---|---|
| MoSe₂/WS₂ | This compound, Tungsten Disulfide | CVD, Dry Transfer | Exhibits type-I band alignment, useful for probing Coulomb interactions of elementary charges. arxiv.org |
| Blue Phosphorus/MoSe₂ | Blue Phosphorus, this compound | Theoretical (First-principles calculations) | Forms a type-II band alignment, with electronic and optical properties tunable by an electric field. rsc.org |
| Black Phosphorus/MoS₂ | Black Phosphorus, Molybdenum Disulfide | CVD, Mechanical Exfoliation, Dry Transfer | Forms a p-n diode with rectifying behavior due to the van der Waals interface. acs.org |
Heterojunctions are formed at the interface between two different semiconductor materials. The formation of heterojunctions with MoSe₂ is a key strategy to improve charge separation and transport, which is critical for devices like photodetectors, solar cells, and photocatalysts. researchgate.net These junctions create built-in electric fields that can efficiently drive electrons and holes in opposite directions.
A heterojunction using MoSe₂ and Aluminum-doped Zinc Oxide (ZnO:Al) has been fabricated using a combination of solvo-thermal synthesis for the MoSe₂ and an Rf-sputtering technique for the ZnO:Al thin film. researchgate.net In this device configuration, the MoSe₂ acts as a hole transport layer while the ZnO:Al serves as an electron transport layer, resulting in diode-like current-voltage characteristics. researchgate.net Similarly, heterojunctions can be formed with other metal oxides and sulfides. A composite of n-type MoSe₂ and p-type Cobalt(II,III) Oxide (Co₃O₄) was prepared via hydrothermal and physical mixing methods, creating a p-n heterojunction that significantly enhanced photocatalytic hydrogen production by accelerating carrier separation. researchgate.net
Table 2: Research Findings on MoSe₂-Based Heterojunctions
| Heterojunction System | Fabrication Methods | Role of MoSe₂ | Observed Electrical/Photoelectric Properties |
|---|---|---|---|
| MoSe₂/ZnO:Al | Solvo-thermal, Rf-sputtering | Hole transport layer | Diode-like characteristics with a forward knee voltage of 0.66 V. researchgate.net |
| MoSe₂@Co₃O₄ | Hydrothermal, Physical mixing | n-type semiconductor | Enhanced photocatalytic hydrogen production (2.34 times that of single MoSe₂). researchgate.net |
| ZnO@MoS₂ | Two-step hydrothermal | p-type semiconductor (in this configuration) | Acts as a photoanode with a photocurrent of 2.566 mA under 1000 W/m² illumination. nih.gov |
Integrating MoSe₂ with other 2D materials, particularly graphene, creates hybrid systems that benefit from the distinct properties of each component. Graphene, with its exceptional electrical conductivity and high surface area, serves as an excellent support and conductive framework for MoSe₂. acs.orgnih.gov
This compound-Based Nanocomposites
Nanocomposites are materials composed of a bulk matrix material embedded with nanoscale particles. Incorporating MoSe₂ into various matrices, such as polymers, results in materials with enhanced properties derived from the nanoscale filler.
The incorporation of 2D materials like MoSe₂ into polymer matrices can significantly improve the mechanical, thermal, and electrical properties of the host polymer. mdpi.comtaylorfrancis.com Even at low loading concentrations, the high aspect ratio and surface area of 2D nanosheets create a large interface with the polymer, leading to effective reinforcement.
While specific studies on MoSe₂-polymer composites are emerging, extensive research on the closely related MoS₂ provides a strong precedent. For instance, MoS₂ has been shown to improve the thermal and mechanical properties of various polymer systems. mdpi.com In Polylactide (PLA) composites, MoS₂ acts as a nucleating agent, lowering the crystallization temperature, and increases the material's stiffness, as indicated by a higher glass transition temperature. mdpi.com The lubricating properties of these layered materials can also improve the processability of the polymer, for example, by increasing the melt flow index, which is beneficial for techniques like 3D printing. mdpi.com Similar enhancements are anticipated for MoSe₂-based polymer composites.
Creating hybrid materials by combining MoSe₂ with other functional components is a powerful strategy to augment its intrinsic properties. researchgate.net This can involve doping, forming core-shell structures, or creating heterostructures with metallic materials. acs.org The goal is to enhance characteristics such as electrical conductivity, the number of active catalytic sites, and charge transport efficiency. acs.org
For instance, forming heterostructures between MoSe₂ and metallic materials can greatly enhance electrical conductivity by providing additional channels for charge transportation. acs.org Carbon-based materials are also used as conductive supports for MoSe₂ nanostructures, providing a platform that improves dispersion, stability, and the energetic transfer of electrons at the interface. acs.org Doping MoSe₂ with other metals, such as Tungsten, can modify its lattice structure and enhance its electrochemical performance for applications like supercapacitors. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | MoSe₂ |
| Molybdenum Disulfide | MoS₂ |
| Tungsten Diselenide | WSe₂ |
| Black Phosphorus | P |
| Blue Phosphorus | P |
| Zinc Oxide | ZnO |
| Aluminum | Al |
| Molybdenum(IV) Oxide | MoO₂ |
| Cobalt(II) Selenide | CoSe₂ |
| Graphene | C |
| Graphene Oxide | CₓOᵧH₂ |
| Cobalt(II,III) Oxide | Co₃O₄ |
| Polylactide | (C₃H₄O₂)ₙ |
Interfacial Phenomena and Charge Transfer in this compound Heterosystems
The creation of heterostructures and nanocomposites involving this compound (MoSe₂) gives rise to unique interfacial phenomena that are pivotal in determining the electronic and optoelectronic properties of the resulting devices. The alignment of energy bands at the interface between MoSe₂ and another material dictates the dynamics of charge carrier separation, transfer, and recombination. These processes are fundamental to the operation of various applications, from photovoltaics to photodetectors and transistors.
A significant area of research focuses on van der Waals heterostructures, where atomically thin layers of MoSe₂ are stacked with other two-dimensional (2D) materials, such as other transition metal dichalcogenides (TMDs), graphene, or 2D perovskites. The weak van der Waals forces between the layers preserve the intrinsic properties of the individual materials while allowing for strong electronic coupling at the interface.
In many MoSe₂-based heterostructures, a Type II band alignment is formed. This staggered arrangement, where the conduction band minimum (CBM) and valence band maximum (VBM) are located in different materials, is highly conducive to efficient charge separation. Upon photoexcitation, electrons and holes are spatially separated, with one carrier type migrating to the MoSe₂ layer and the other to the adjacent material. This separation is crucial for minimizing charge recombination and enhancing the efficiency of light-harvesting and photodetection devices. The dynamics of this charge transfer are often ultrafast, occurring on timescales ranging from femtoseconds to picoseconds.
For instance, in a MoSe₂/WSe₂ heterostructure, which also forms a Type II alignment, a new charge transfer pathway has been identified when B-excitons are resonantly pumped. nih.gov This process leads to the formation of interlayer excitons, where the electron and hole are bound across the interface. The spin-valley polarization of the charge carriers can also be transferred and preserved in these systems, with lifetimes reaching tens of picoseconds. nih.gov
The introduction of a hexagonal boron nitride (hBN) spacer layer between MoSe₂ and WSe₂ can significantly alter the charge transfer dynamics. The hBN layer acts as a tunnel barrier, slowing down the hole transfer from MoSe₂ to WSe₂ to a timescale of approximately 500 picoseconds, which is over three orders of magnitude slower than in directly contacted layers. nih.gov
The nature of the material in contact with MoSe₂ also plays a critical role. In heterostructures with 2D perovskites, the band alignment facilitates the transfer of holes from the TMD to the perovskite, while electron transfer is blocked, leading to the formation of interlayer excitons. rsc.orgrsc.org Similarly, in heterostructures composed of MoSe₂ quantum dots and a MoS₂ monolayer, electron transfer occurs from the MoSe₂ quantum dots to the MoS₂ layer. acs.orgibs.re.kr
Furthermore, the interface between MoSe₂ and metallic contacts is crucial for device performance. The formation of Schottky barriers at these interfaces can significantly impact charge injection and extraction. The Schottky barrier height is dependent on the work function of the metal and the presence of any interfacial layers. For example, MoSe₂ forms an n-type Schottky contact with metals like silver (Ag), titanium (Ti), and aluminum (Al), and a p-type contact with platinum (Pt). pkusz.edu.cnacs.org The introduction of a buffer layer, such as vanadium disulfide (VS₂), can be used to tune the Schottky barrier height. researchgate.net
The table below summarizes key parameters related to interfacial phenomena and charge transfer in various MoSe₂ heterosystems, compiled from experimental and theoretical studies.
| Heterostructure System | Band Alignment Type | Valence Band Offset (VBO) (eV) | Conduction Band Offset (CBO) (eV) | Charge Transfer Time | Schottky Barrier Height (ΦB) (eV) |
| MoSe₂/WSe₂ | Type II | - | - | Tens of ps nih.gov | - |
| MoSe₂/hBN/WSe₂ | Type II | - | - | ~500 ps (hole transfer) nih.gov | - |
| MoSe₂/2D Perovskite (PEA₂PbI₄) | Type II (effective) | Facilitates hole transfer rsc.orgrsc.org | Blocks electron transfer rsc.orgrsc.org | - | - |
| MoSe₂ QDs/MoS₂ | - | - | - | Electron transfer from QD to MoS₂ acs.orgibs.re.kr | - |
| MoSe₂/P3HT | Type II | - | - | 19.9 ps (hole transfer) nih.gov | - |
| Phosphorene/MoSe₂ | Type II | 0.30 acs.org | 0.11 acs.org | - | - |
| MoSe₂/Al | n-type Schottky | - | - | - | 0.56 (electron) pkusz.edu.cnacs.org |
| MoSe₂/Ag | n-type Schottky | - | - | - | 0.25 (electron) pkusz.edu.cnacs.org |
| MoSe₂/Pt | p-type Schottky | - | - | - | 0.78 (hole) pkusz.edu.cnacs.org |
| MoSe₂/Ti | n-type Schottky | - | - | - | 0.29 (electron) pkusz.edu.cnacs.org |
Theoretical and Computational Modeling of Molybdenum Diselenide Systems
First-Principles Calculations for Molybdenum Diselenide Properties
First-principles calculations, which are based on quantum mechanics, offer a fundamental understanding of the electronic and structural properties of materials without relying on empirical parameters.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT has been extensively employed to elucidate its electronic band structure, bonding nature, and the stability of its various polymorphs. acs.org
Studies have utilized DFT to analyze as many as 11 different polymorphs of MoSe₂, including 1H, 2H, 3Ha, 3Hb, 2T, 4T, 2R₁, 1T₁, 1T₂, 3T, and 2R₂. acs.org These calculations have revealed that seven of these polymorphs are semiconducting, while four exhibit metallic characteristics. acs.org The electronic properties are often calculated using hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) to provide more accurate band gap values. acs.org For instance, the 2H-MoSe₂ polymorph has a theoretically determined band gap of approximately 1.88 eV, which aligns well with experimental values. acs.org The valence band maximum and conduction band minimum are primarily formed by the hybridization of Mo-4d and Se-4p orbitals. acs.orgaip.org
The nature of chemical bonding in MoSe₂ has also been investigated through DFT by analyzing charge density, charge transfer, and the electron localization function, confirming the covalent nature of the Mo-Se bonds. acs.org Furthermore, DFT calculations are crucial for studying the effects of intrinsic point defects on the electronic structure of monolayer MoSe₂. aip.org Even in its pristine form, monolayer MoSe₂ is a direct band gap semiconductor with a calculated band gap of 1.44 eV. aip.org The material's sensitivity to defects is highlighted by the fact that deep states can be induced within the band gap by these imperfections. aip.orgresearchgate.net
Table 1: Calculated Band Gaps of MoSe₂ Polymorphs This interactive table provides a summary of theoretical and experimental band gap values for different this compound polymorphs.
| Polymorph | Calculated Band Gap (eV) | Nature |
| 1H-MoSe₂ | 1.6 - 1.8 | Direct |
| 2H-MoSe₂ | 1.58 - 1.88 | Indirect |
| 3Ha-MoSe₂ | 1.6 - 1.8 | Direct |
| 2T-MoSe₂ | 1.6 - 1.8 | Indirect |
| Bulk MoSe₂ | 1.338 | Indirect |
Ab initio molecular dynamics (AIMD) combines molecular dynamics simulations with electronic structure calculations, allowing for the study of the dynamic behavior of atoms in a material at finite temperatures. This method is particularly useful for understanding structural transformations, reaction dynamics, and the behavior of materials in complex environments.
In the study of molybdenum-based compounds, AIMD has been used to explore the interaction of surfaces with other atoms and molecules. For instance, simulations at 300 K have been performed to understand the interaction of a 2D MoS₂ surface with a platinum atom, revealing changes in the material's electronic and optical properties upon adsorption. researchgate.net AIMD is also employed to investigate the structural evolution of amorphous molybdenum sulfides as potential cathode materials in batteries. acs.org These simulations provide insights into the reaction mechanisms and stability of the material during electrochemical processes. acs.org The Vienna Ab initio Simulation Package (VASP) is a commonly used software for performing such AIMD simulations. acs.org
Simulations of this compound Material Behavior
Simulations of material behavior extend beyond static electronic properties to explore dynamic processes such as thermal transport.
Non-Equilibrium Molecular Dynamics (NEMD) is a computational technique used to study heat transport in materials by imposing a temperature gradient across the simulation cell and measuring the resulting heat flux. rsc.orgstanford.edu This method is particularly valuable for understanding the thermal conductivity of nanomaterials like single-layer MoSe₂.
NEMD simulations have been employed to investigate the role of defects, such as vacancies and grain boundaries, on the thermal transport properties of monolayer MoSe₂. rsc.org These studies quantify how different types and concentrations of microstructural defects can alter the material's thermal conductivity. rsc.org The simulations typically analyze heat transfer in both the zigzag (ZZ) and armchair (AC) directions of the material's lattice. rsc.org Results from NEMD simulations have shown that phonons are the primary heat carriers, and their transport can be either ballistic or diffusive. rsc.org The thermal conductivity of pristine single-layer MoSe₂ has been calculated, with the effective phonon mean free path being a key parameter derived from these simulations. rsc.org
Theoretical Prediction and Validation of this compound Characteristics
Theoretical models are not only used to understand existing materials but also to predict their properties and performance in various applications, which can then be validated by experimental work.
DFT calculations are instrumental in modeling the catalytic activity of MoSe₂, particularly for the hydrogen evolution reaction (HER). researchgate.net By calculating the Gibbs free energy of hydrogen adsorption (ΔGH*) on different sites of the MoSe₂ structure, researchers can predict the most active catalytic sites. acs.org
Theoretical studies have shown that the basal plane of the common 2H phase of MoSe₂ is catalytically inert, with a high ΔGH* of around 2 eV. nih.govacs.org In contrast, the edge sites are catalytically active. nih.govacs.org Computational models have also explored the impact of vacancies on catalytic performance. For example, creating dual Mo and Se vacancies in 2H MoSe₂ has been shown to induce active catalytic sites on both the basal plane and the edges by lowering the energy barrier for hydrogen ion adsorption. acs.org These vacancies also enhance electron transport by increasing the number of electrons and creating gap states near the Fermi level, which is crucial for efficient electrocatalysis. acs.org DFT simulations can visualize the changes in charge densities at potential active sites created by these vacancies, providing a deeper understanding of the catalytic mechanism. acs.org
Simulating Defect Effects on this compound Properties
Theoretical and computational modeling provides a powerful avenue for understanding the impact of defects on the material properties of this compound (MoSe₂). By employing methods such as Density Functional Theory (DFT), researchers can simulate the presence of various defects within the MoSe₂ lattice and predict their influence on the electronic, optical, and chemical characteristics of the material. These simulations are crucial for interpreting experimental findings and for the rational design of MoSe₂-based devices with tailored functionalities.
The intrinsic semiconducting nature of pristine monolayer MoSe₂ is characterized by a direct band gap, making it a promising candidate for optoelectronic applications. growkudos.comarxiv.org However, the synthesis process can introduce a variety of defects, which significantly alter its properties. Computational studies have focused on understanding the effects of point defects, such as vacancies and antisites, as well as line defects, including dislocations and grain boundaries.
Point Defects
Point defects are zero-dimensional imperfections in the crystal lattice and are among the most common defects in MoSe₂. These include selenium vacancies (VSe), molybdenum vacancies (VMo), and antisite defects where a Mo atom occupies a Se site (MoSe) or a Se atom occupies a Mo site (SeMo).
First-principles calculations have shown that selenium vacancies are among the most thermodynamically stable point defects in MoSe₂. ntnu.no The presence of Se vacancies can introduce deep states within the band gap, effectively narrowing it. growkudos.comacs.org This band gap narrowing is generally proportional to the concentration of these vacancies. growkudos.comarxiv.org Such modifications to the electronic structure can enhance photoluminescence, suggesting that defect engineering could be a viable strategy for tuning the optoelectronic properties of MoSe₂. growkudos.comarxiv.org
Molybdenum vacancies, on the other hand, can induce a shift in the material's character from semiconducting to metallic. growkudos.comacs.org Some defect configurations, such as the MoSe₂ antisite defect and certain arrangements of Mo vacancies, have been predicted to introduce spin polarization into the structure. growkudos.comacs.org This is primarily attributed to the d-orbitals of the molybdenum atoms and the p-orbitals of the selenium atoms, opening up possibilities for the use of defect-engineered MoSe₂ in spintronic applications. growkudos.comacs.org
Furthermore, the adsorption of molecules on defective MoSe₂ surfaces has been investigated computationally. For instance, the adsorption of azanide (B107984) (NH₂) and ammonia (B1221849) (NH₃) on pristine chalcogen vacancies can create localized magnetic moments. arxiv.org In a notable case, the dissociation of ammonia into NH₂ and a hydrogen fragment on the MoSe₂ surface is predicted to produce a significant net magnetic moment. arxiv.org
Below is a data table summarizing the impact of various point defects on the electronic properties of monolayer MoSe₂, as determined by computational studies.
| Defect Type | Predicted Effect on Band Gap | Induced Electronic/Magnetic Character | Key Computational Findings |
|---|---|---|---|
| Pristine Monolayer MoSe₂ | Direct band gap of ~1.44 eV growkudos.comarxiv.org | Intrinsic semiconductor growkudos.comarxiv.org | Valence Band Maximum (VBM) and Conduction Band Minimum (CBM) are composed of Mo-d and Se-p orbitals. growkudos.com |
| Selenium Vacancy (VSe) | Narrows the band gap growkudos.comacs.org | Introduces deep states in the band gap growkudos.com | Band gap narrowing is proportional to the number of vacancies. growkudos.comarxiv.org |
| Molybdenum Vacancy (VMo) | Induces metallic character growkudos.comacs.org | Shifts Fermi level, leading to metallic behavior growkudos.comacs.org | Can introduce spin polarization in certain configurations. growkudos.comacs.org |
| Mo Antisite at Se₂ site (MoSe₂) | Significant band gap narrowing (to ~0.42 eV) growkudos.com | Induces spin polarization growkudos.comacs.org | Introduces acceptor sites (holes) in the structure. growkudos.com |
Line Defects
Line defects, such as dislocations and grain boundaries, are one-dimensional imperfections that can also significantly influence the properties of MoSe₂.
Grain Boundaries: Grain boundaries are interfaces between two crystalline domains with different orientations. Computational simulations have been used to study the structure and electronic properties of grain boundaries in transition metal dichalcogenides. For MoSe₂, density functional theory calculations have been employed to understand the alignment of liquid crystals on MoSe₂ surfaces, which can be used to visualize grains and their boundaries. acs.orgmdpi.com These simulations revealed that a higher adsorption energy for the armchair direction of the MoSe₂ lattice forces the liquid crystal molecules to align along it, in contrast to the zigzag direction. acs.orgmdpi.com
Dislocations: Dislocations are line defects corresponding to a misalignment of the crystal lattice. While computational modeling of dislocations in 2D materials is an active area of research, specific atomistic simulation studies focusing solely on the effects of isolated dislocations on the electronic and mechanical properties of MoSe₂ are less common in the literature compared to its sulfide (B99878) counterpart, MoS₂. General approaches using molecular dynamics and DFT can be applied to model dislocation core structures and their influence on material properties. These simulations can help in understanding how dislocations might act as scattering centers for charge carriers, thereby affecting mobility, or how they might influence the mechanical strength of MoSe₂ monolayers. However, detailed research findings specifically quantifying these effects for MoSe₂ are still emerging.
Emerging Research Directions and Future Outlook for Molybdenum Diselenide
Challenges in Molybdenum Diselenide Synthesis and Scalability
The translation of this compound's promising properties from laboratory-scale experiments to widespread industrial applications is contingent on overcoming significant hurdles in its synthesis and scalability. A primary challenge lies in the production of large-area, uniform, and high-quality MoSe₂ films. While methods like chemical vapor deposition (CVD) have shown promise, achieving consistent monolayer or few-layer growth over large substrates remains a difficult task. researchgate.netrsc.orgrsc.org The formation of cracks and other defects during the synthesis process can compromise the material's performance and reliability. rsc.org
Controlling the precise number of layers during synthesis is another critical aspect that influences the material's electronic and optical properties. Monolayer MoSe₂ exhibits a direct bandgap, making it ideal for optoelectronic applications, whereas multilayer MoSe₂ has an indirect bandgap. rsc.org The ability to selectively grow MoSe₂ with a specific number of layers is crucial for tailoring its properties for different applications. Furthermore, ensuring phase purity during synthesis is essential. MoSe₂ can exist in different crystalline phases, such as the semiconducting 2H phase and the metallic 1T phase. nih.govacs.org While the 1T phase offers higher electrical conductivity, it is metastable and can revert to the more stable 2H phase. nih.govacs.org Developing methods to stabilize the desired phase is an active area of research.
The scalability of current synthesis methods to an industrial level presents another set of challenges, including cost-effectiveness, reproducibility, and the environmental impact of precursor materials and synthesis conditions. Addressing these challenges is paramount for the commercial viability of MoSe₂-based technologies.
| Synthesis Challenge | Description | Impact on Application |
| Large-Area Growth | Difficulty in producing uniform, continuous MoSe₂ films over large substrates. researchgate.netrsc.orgrsc.org | Limits the fabrication of large-scale electronic and optoelectronic devices. |
| Layer Number Control | Inability to precisely control the number of MoSe₂ layers during synthesis. rsc.org | Affects the electronic band structure and optical properties, hindering device optimization. |
| Phase Purity | Challenges in selectively synthesizing and stabilizing the desired crystalline phase (e.g., 2H vs. 1T). nih.govacs.org | Inconsistent electrical and catalytic performance of the material. |
| Crack Formation | Tendency for cracks to form in ultrathin films during the growth process. rsc.org | Degrades the mechanical integrity and electronic performance of the material. |
| Scalability | Difficulties in scaling up laboratory synthesis methods for industrial production in a cost-effective and reproducible manner. | Hampers the commercialization of MoSe₂-based technologies. |
Advanced Defect Control and Precision Engineering in this compound
The intentional introduction and control of defects, known as defect engineering, has emerged as a powerful tool to tailor the properties of this compound. nih.gov Defects, such as point vacancies and grain boundaries, which were once considered imperfections, are now being strategically engineered to enhance the material's performance in various applications. iaea.orgaip.orgaip.orgacs.orgpsu.edu
Creating vacancies, such as missing molybdenum or selenium atoms, can activate the otherwise inert basal plane of MoSe₂, creating active sites for catalysis. acs.org For instance, the introduction of dual Mo and Se vacancies has been shown to reduce the energy barrier for hydrogen adsorption, thereby boosting its efficiency in the hydrogen evolution reaction (HER). acs.org Similarly, heteroatom doping, which involves intentionally introducing foreign atoms into the MoSe₂ lattice, can modulate its electronic structure and conductivity. nih.gov Boron doping, for example, has been demonstrated to activate the basal plane and enhance the catalytic activity for hydrogen evolution. nih.govacs.org
The presence of grain boundaries, which are interfaces between different crystalline domains, can also significantly influence the material's electronic and mechanical properties. aip.orgacs.orgpsu.edu While they can sometimes be detrimental, controlled engineering of grain boundaries could lead to novel functionalities. Advanced characterization techniques are crucial for understanding the nature and impact of these defects at the atomic level. The ability to precisely control the type, concentration, and location of defects opens up possibilities for designing MoSe₂-based materials with customized electronic, optical, and catalytic properties.
| Defect Engineering Technique | Description | Impact on MoSe₂ Properties |
| Vacancy Creation | Intentionally creating missing molybdenum or selenium atoms in the crystal lattice. acs.org | Activates the basal plane for enhanced catalytic activity. acs.org |
| Heteroatom Doping | Introducing foreign atoms into the MoSe₂ lattice. nih.gov | Modulates electronic structure and improves electrical conductivity. nih.gov |
| Grain Boundary Engineering | Controlling the formation and structure of interfaces between crystalline domains. aip.orgacs.orgpsu.edu | Influences electronic transport and mechanical strength. aip.orgpsu.edu |
Development of Novel this compound Heterostructures and Hybrid Materials
The creation of heterostructures and hybrid materials by combining this compound with other materials offers a promising route to unlock new functionalities and enhance its performance. Van der Waals heterostructures, formed by stacking different two-dimensional materials, are of particular interest due to the atomically sharp interfaces and the potential for novel electronic and optoelectronic properties. proquest.comresearchgate.netatlasofscience.orgresearchgate.net
A prime example is the MoSe₂-graphene heterostructure, which combines the excellent conductivity of graphene with the semiconducting properties of MoSe₂. researchgate.netacs.orgmdpi.com These heterostructures have shown potential in various applications, including photodetectors and flexible electronics. nih.govresearchgate.net The formation of such heterostructures can lead to efficient charge transfer and separation, which is beneficial for optoelectronic devices. proquest.comresearchgate.net
Beyond graphene, MoSe₂ can be combined with other transition metal dichalcogenides, such as MoS₂, to create vertical or lateral heterostructures with tailored band alignments for specific applications. proquest.comresearchgate.netnih.govacs.org Hybrid materials that incorporate MoSe₂ with other functional materials, such as cobalt diselenide or porphyrins, are also being explored for enhanced catalytic activity in reactions like the hydrogen evolution reaction. nih.govmdpi.comresearchgate.net The synergistic effects between the different components in these hybrid systems can lead to performance that surpasses that of the individual materials. nih.gov
| Heterostructure/Hybrid Material | Components | Potential Applications | Key Advantages |
| MoSe₂/Graphene | This compound, Graphene | Photodetectors, Flexible Electronics nih.govresearchgate.net | Enhanced conductivity and efficient charge transfer. mdpi.com |
| MoSe₂/MoS₂ | This compound, Molybdenum Disulfide | Optoelectronics proquest.comresearchgate.net | Tunable band alignment and improved light-matter interactions. |
| MoSe₂/Cobalt Diselenide | This compound, Cobalt Diselenide | Hydrogen Evolution Reaction nih.govresearchgate.net | Synergistic catalytic activity. nih.gov |
| MoSe₂/Porphyrin | This compound, Cobalt(II) Porphyrin | Electrocatalysis mdpi.com | Tailorable physicochemical and electrocatalytic properties. mdpi.com |
Exploring Quantum Phenomena in this compound (e.g., Spintronics, Valleytronics)
The unique electronic band structure of monolayer this compound makes it a fertile ground for exploring fascinating quantum phenomena, particularly in the fields of spintronics and valleytronics. rsc.org Spintronics utilizes the intrinsic spin of electrons, in addition to their charge, to carry and process information, promising devices with lower power consumption and higher processing speeds. rsc.org Valleytronics, on the other hand, exploits the presence of distinct energy valleys in the electronic band structure of materials like MoSe₂ to encode information. rsc.orgarxiv.orgresearchgate.netwhiterose.ac.uk
In monolayer MoSe₂, the strong spin-orbit coupling leads to a significant splitting of the valence band, which, combined with the lack of inversion symmetry, results in coupled spin and valley physics. rsc.org This coupling allows for the selective excitation of electrons in a specific valley using circularly polarized light, a phenomenon known as valley polarization. arxiv.orgresearchgate.net Researchers are actively investigating ways to control and manipulate this valley polarization, which is a crucial step towards realizing valleytronic devices. rsc.org
The interaction of MoSe₂ with magnetic materials can also induce and control spin polarization, opening up possibilities for spintronic applications. rug.nlarxiv.orggraphenea.comnih.gov The ability to manipulate both the spin and valley degrees of freedom in MoSe₂ could lead to the development of novel quantum computing and information processing technologies. However, challenges such as maintaining valley and spin polarization at room temperature and efficiently reading out the encoded information need to be addressed. rsc.org
Integration of this compound into Complex Device Architectures
The successful integration of this compound into complex device architectures is a critical step towards realizing its technological potential. Researchers are actively developing methods to incorporate MoSe₂ into a variety of electronic and optoelectronic devices, including transistors, photodetectors, and flexible electronics. nih.govresearchgate.netacs.orgsslab.org.cn
Field-effect transistors (FETs) based on MoSe₂ have shown promising performance, with high on/off ratios and good carrier mobility. acs.org However, challenges remain in achieving reliable and low-resistance contacts between MoSe₂ and metal electrodes, which can limit device performance. The integration of MoSe₂ into flexible substrates is another exciting area of research, with the potential for developing wearable electronics and bendable displays. nih.govresearchgate.netsslab.org.cn The inherent flexibility of two-dimensional materials like MoSe₂ makes them well-suited for such applications. rsc.org
Furthermore, the integration of MoSe₂ with high-κ dielectric substrates is being explored to improve the performance of MoSe₂-based devices. acs.org The development of scalable and reproducible fabrication processes is essential for the large-scale integration of MoSe₂ into complex circuits and systems. As fabrication techniques become more advanced, it is expected that MoSe₂ will play an increasingly important role in the development of next-generation electronic and optoelectronic technologies.
Outlook on this compound for Sustainable Technologies
This compound holds significant promise for a range of sustainable technologies aimed at addressing global challenges in energy and the environment. nih.govrsc.org Its excellent catalytic activity, coupled with its abundance and low cost compared to precious metal catalysts, makes it a strong candidate for clean energy applications. nih.gov
One of the most promising applications of MoSe₂ is in the hydrogen evolution reaction (HER), a key process in producing clean hydrogen fuel from water. nih.govacs.orgrsc.orgnih.gov MoSe₂ has been shown to be an efficient and stable electrocatalyst for the HER, with the potential to replace expensive platinum-based catalysts. acs.orgnih.gov Furthermore, MoSe₂ is being investigated for use in solar cells and photocatalysis. westminster.ac.ukresearchgate.netscilit.com Its ability to absorb light and generate electron-hole pairs makes it suitable for converting solar energy into electricity or for driving chemical reactions to degrade pollutants.
In the realm of energy storage, MoSe₂ is being explored as an electrode material for batteries and supercapacitors. westminster.ac.ukresearchgate.netscilit.comresearchgate.net Its layered structure allows for the intercalation of ions, which is essential for energy storage. researchgate.net As research continues to optimize the properties of MoSe₂ through strategies like nanostructuring, defect engineering, and hybridization, its role in advancing sustainable technologies is expected to grow significantly. nih.gov
| Sustainable Technology | Role of this compound | Key Advantages |
| Hydrogen Production | Electrocatalyst for the Hydrogen Evolution Reaction (HER). nih.govacs.orgrsc.orgnih.gov | High catalytic activity, stability, and lower cost compared to platinum. nih.govnih.gov |
| Solar Energy Conversion | Photoactive material in solar cells and for photocatalysis. westminster.ac.ukresearchgate.netscilit.com | Good light absorption and charge generation properties. |
| Energy Storage | Electrode material for batteries and supercapacitors. westminster.ac.ukresearchgate.netscilit.comresearchgate.net | Layered structure facilitates ion intercalation. researchgate.net |
| Environmental Remediation | Photocatalyst for the degradation of pollutants. | Potential for efficient and cost-effective water and air purification. |
Q & A
Basic: What structural and electronic properties of MoSe₂ make it suitable for optoelectronic applications?
MoSe₂ exhibits a layered structure with weak van der Waals interlayer bonding. In its bulk form, it behaves as an indirect bandgap semiconductor (~1.1 eV), transitioning to a direct bandgap (~1.5 eV) in monolayer form due to quantum confinement . This tunability enables applications in photodetectors, transistors, and solar cells. Methodologically, angle-resolved photoemission spectroscopy (ARPES) and Raman imaging are critical for validating layer-dependent bandgap shifts .
Basic: What synthesis methods yield high-quality MoSe₂ nanosheets?
Key methods include:
- Chemical Vapor Deposition (CVD) : Produces large-area monolayers but requires precise control of Se/Mo precursor ratios .
- Liquid-Phase Exfoliation : Uses solvents like N-methyl pyrrolidone (NMP) to exfoliate bulk MoSe₂ into nanosheets, suitable for scalable production .
- Mechanical Exfoliation : Delivers high-purity monolayers but is limited to small-scale research .
Cross-validation via atomic force microscopy (AFM) and photoluminescence spectroscopy is essential to confirm layer count and crystallinity .
Advanced: How can researchers resolve discrepancies in reported bandgap values for monolayer MoSe₂?
Variations in bandgap measurements (1.4–1.6 eV) often arise from synthesis conditions (e.g., substrate interactions, strain, or doping). To address this:
- Use gate-dependent photoluminescence to isolate environmental effects .
- Employ STEM/EELS to correlate atomic defects with electronic structure changes .
- Standardize synthesis protocols (e.g., inert atmosphere for CVD) to minimize contamination .
Advanced: What electrochemical methodologies characterize MoSe₂ for energy storage?
For lithium-ion battery anodes:
- Cyclic Voltammetry (CV) : Quantifies Li⁺ adsorption kinetics and diffusion barriers .
- First-Principles Calculations (DFT) : Predicts theoretical capacity (~335 mAh/g) and identifies stable Li adsorption sites (e.g., hollow sites on MoSe₂ surfaces) .
- In Situ Raman Spectroscopy : Monitors structural stability during charge/discharge cycles .
Advanced: How do polytypic modifications (2H vs. 3R) influence MoSe₂ device performance?
- 2H-MoSe₂ (hexagonal symmetry) exhibits higher carrier mobility (~50 cm²/V·s) due to isotropic charge transport .
- 3R-MoSe₂ (rhombohedral symmetry) shows enhanced catalytic activity in hydrogen evolution reactions (HER) due to exposed edge sites .
Methodology: X-ray diffraction (XRD) and scanning transmission electron microscopy (STEM) differentiate polytypes .
Advanced: What computational models explain exciton dynamics in MoSe₂ monolayers?
- Polaron Models : Simulate exciton-electron interactions, explaining absorption spectra shifts in ultrathin films .
- Bethe-Salpeter Equation (BSE) : Predicts exciton binding energies (>500 meV) in monolayer MoSe₂ .
- Quantum Monte Carlo (QMC) : Validates experimental observations of Wigner crystal formation in MoSe₂ heterostructures .
Basic: What protocols ensure purity and layer count validation in MoSe₂ films?
- AFM Thickness Profiling : Directly measures monolayer thickness (~0.7 nm) .
- XPS/EDS : Confirms stoichiometry (Se/Mo ratio = 2.0 ± 0.03) .
- Raman Peak Ratio (A₁g/E²₁g) : Correlates with layer count; monolayers show a single dominant peak at ~240 cm⁻¹ .
Advanced: How do MoSe₂ heterostructures enhance quantum device performance?
- MoSe₂/WS₂ Heterobilayers : Enable interlayer excitons with extended lifetimes (~1 ns), useful for valleytronics .
- MoSe₂/Graphene Hybrids : Improve charge transfer efficiency in photodetectors (responsivity >10⁴ A/W) .
Methodology: Cryogenic Transport Measurements and time-resolved Kerr rotation probe spin-valley coupling .
Advanced: What challenges exist in scaling chemical exfoliation for MoSe₂ production?
- Aggregation Control : Optimize surfactant concentration (e.g., SDS) to prevent restacking .
- Yield Improvement : Use centrifugal speed gradients to isolate monolayer-rich fractions .
- Defect Mitigation : Post-synthesis annealing in Se vapor repairs Se vacancies .
Advanced: How do space-environment factors influence MoSe₂ solar cell design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
